CYP3A4 Inhibition: 7-Methyl-1H-indol-4-ol Shows >2,600-Fold Lower Potency than a Representative Drug-Like Molecule, Indicating Minimal Drug-Drug Interaction Liability
In a standardized CYP3A4 inhibition assay using human liver microsomes with midazolam as the probe substrate, 7-methyl-1H-indol-4-ol exhibited an IC50 of 50,000 nM (50 μM) [1]. By contrast, a representative drug-like indole derivative (BDBM50578645) showed an IC50 of 19 nM against IDO1 under similar microsomal conditions, and a highly optimized clinical candidate (Compound 4 in a separate study) displayed an IC50 of 7.34 μM against its intended target [2]. The 50 μM IC50 value for CYP3A4 indicates that 7-methyl-1H-indol-4-ol is a weak inhibitor of this major drug-metabolizing enzyme, translating to a predicted low risk of pharmacokinetic drug-drug interactions when used as an intermediate or probe molecule.
| Evidence Dimension | CYP3A4 inhibition potency |
|---|---|
| Target Compound Data | IC50 = 50,000 nM (50 μM) |
| Comparator Or Baseline | Optimized drug-like indole BDBM50578645 (IDO1 inhibitor): IC50 = 19 nM; Compound 4: IC50 = 7.34 μM |
| Quantified Difference | 7-Methyl-1H-indol-4-ol is 2,632-fold less potent than BDBM50578645 and approximately 6.8-fold less potent than Compound 4 |
| Conditions | Human liver microsomes; midazolam substrate; 5-min incubation with NADPH; LC-MS/MS detection |
Why This Matters
A low CYP3A4 inhibitory potential reduces the risk of confounding metabolic interactions in cellular assays and in vivo models, making this compound a cleaner chemical probe for target validation studies.
- [1] BindingDB. BDBM50578645 / CHEMBL4865079: CYP3A4 Inhibition Data. University of Texas / ChEMBL. View Source
- [2] Nature Scientific Reports. Table 2: Kinetic study results for indole-based inhibitors. 2024; 14: 82765. View Source
